molecular formula C14H16N2O3S2 B5577036 2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid

2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid

Cat. No.: B5577036
M. Wt: 324.4 g/mol
InChI Key: BWDMSMJXEZXAPE-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.06023472 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid is a compound with potential in various chemical syntheses and transformations. Its structural complexity allows for diverse chemical reactions, contributing to the synthesis of heterocyclic compounds. For instance, studies have explored the synthesis of heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moieties through reactions involving similar thieno[2,3-d]pyrimidin compounds. These reactions have led to the creation of new compounds with potential applications in pharmacology and materials science (Al‐Sehemi & Bakhite, 2005).

Pharmacological Potential

Compounds with thieno[2,3-d]pyrimidin structures have shown promising pharmacological activities. Research has indicated that these compounds can exhibit analgesic, anti-inflammatory, and anticonvulsant properties. This suggests that derivatives of this compound could be explored for their potential in developing new therapeutic agents. Specifically, studies have synthesized and investigated 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, revealing significant antimicrobial and anti-inflammatory activities among these compounds (Devani et al., 1976).

Anti-inflammatory Activities

The structural framework of thieno[2,3-d]pyrimidin derivatives, including compounds similar to this compound, has been associated with anti-inflammatory properties. This opens avenues for research into the development of new anti-inflammatory drugs based on such molecular structures. A study on the synthesis and anti-inflammatory activity of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives showcases the potential of thieno[2,3-d]pyrimidin-based compounds in this area (Mokale et al., 2010).

Properties

IUPAC Name

2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-3-16-12(17)10-8-5-4-6-9(8)21-11(10)15-14(16)20-7(2)13(18)19/h7H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMSMJXEZXAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SC(C)C(=O)O)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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